molecular formula C26H36O5 B048710 [(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 986-96-9

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B048710
CAS RN: 986-96-9
M. Wt: 428.6 g/mol
InChI Key: AGACVXJEVYXWKE-PXMKSXJSSA-N
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Description

The compound [(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate is a derivative of cortisone . It is the C21 acetate ester of cortisone and acts as a prodrug of cortisone in the body .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione), which is then etherified with ethanol and acetic anhydride after the 3-keto group is enolized . The 6-position is then halogenated with carbon tetrabromide, and the 3-keto group is restored . Finally, the 17-position hydroxy group is acetylated .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers. It is a derivative of the cyclopenta[a]phenanthrene ring system, which is a common structural motif in steroids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include enolization, etherification, halogenation, and acetylation . These reactions involve changes in the functional groups of the molecule and can be influenced by factors such as temperature, solvent, and catalyst.

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h14,20-22H,7-13H2,1-6H3/t20-,21+,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGACVXJEVYXWKE-PXMKSXJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

CAS RN

986-96-9
Record name NSC20826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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